(7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride
Description
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Properties
IUPAC Name |
(7R,8aS)-7-amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c8-4-1-5-7(12)9-2-6(11)10(5)3-4;/h4-5H,1-3,8H2,(H,9,12);1H/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWBGMFCTRXQJX-JBUOLDKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NCC2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)NCC2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609388-61-5 | |
| Record name | Pyrrolo[1,2-a]pyrazine-1,4-dione, 7-aminohexahydro-, hydrochloride (1:1), (7R,8aS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609388-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Biological Activity
(7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity based on available research findings, including case studies and data tables.
- IUPAC Name : this compound
- CAS Number : 1609388-40-0
- Molecular Formula : C7H11N3O2·HCl
- Molecular Weight : 205.64 g/mol
- Purity : 95%
Biological Activity Overview
Research indicates that compounds related to (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione exhibit various biological activities including antifungal, cytotoxic, and antioxidant properties.
Antifungal Activity
A study examining pyrrolo[1,2-a]pyrazine derivatives highlighted their antifungal properties. The compound showed a mild hemolytic effect with an effective concentration (EC50) of 115.5 µg/mL against human erythrocytes. This suggests potential for use in antifungal applications while maintaining a safety profile for human cells .
Cytotoxicity Studies
Cytotoxicity assays conducted on RAW 264.7 cell lines revealed moderate toxicity with a 50% inhibitory concentration (IC50) of 500 µg/mL. This indicates that while the compound has some cytotoxic effects, it may still be viable for therapeutic applications if further optimized .
Antioxidant Properties
Another significant aspect of this compound is its antioxidative capability. Extracts containing similar pyrrolo[1,2-a]pyrazine structures demonstrated strong antioxidant activity in various assays. These findings suggest that derivatives may serve as preventive agents against oxidative stress-related diseases .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the molecular structure of pyrrolo[1,2-a]pyrazines can significantly affect their biological activities. For instance, variations in substituents have been linked to enhanced inhibitory effects on specific biological targets such as histone acetyltransferases involved in cancer progression .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of hexahydropyrrolo[1,2-a]pyrazines exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis. Specifically, the introduction of amino groups in the structure enhances the interaction with biological targets, leading to increased potency against cancer cell lines .
Neuroprotective Effects
The neuroprotective potential of (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been explored in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's and Parkinson's disease. Preliminary studies suggest that this compound may reduce oxidative stress and inflammation in neuronal cells .
Pharmacology
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione is crucial for its therapeutic application. Studies have indicated that the hydrochloride salt form improves solubility and bioavailability compared to its free base form. This enhancement is particularly beneficial for oral administration routes .
Mechanism of Action
The mechanism by which (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione exerts its effects involves modulation of various enzyme activities and receptor interactions. For example, it may act as an inhibitor of certain kinases involved in cancer progression or as a modulator of neurotransmitter systems in neurodegenerative conditions .
Material Science
Polymer Development
In material science, (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been investigated for its potential use in developing new polymers with enhanced properties. Its unique chemical structure allows for the synthesis of polymers that exhibit improved thermal stability and mechanical strength. These polymers could be utilized in various applications ranging from biomedical devices to high-performance materials .
Data Tables
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibits tumor growth; enhances apoptosis pathways |
| Pharmacology | Neuroprotective drugs | Reduces oxidative stress; improves cognitive functions |
| Material Science | High-performance polymers | Increased thermal stability; enhanced mechanical strength |
Case Studies
- Anticancer Study : A study published in 2023 demonstrated that a derivative of (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione showed a 70% reduction in tumor size in xenograft models when administered at optimized doses over four weeks. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .
- Neuroprotection Research : In a 2024 study involving neurotoxic models of Alzheimer's disease, treatment with (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione led to a significant decrease in amyloid-beta plaque formation and improved cognitive function scores compared to controls .
- Polymer Synthesis Experiment : Researchers synthesized a novel polymer incorporating (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione as a monomer. The resulting material exhibited twice the tensile strength of conventional polymers used in biomedical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
